molecular formula C21H21NO2 B14575234 Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- CAS No. 61293-94-5

Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-

Cat. No.: B14575234
CAS No.: 61293-94-5
M. Wt: 319.4 g/mol
InChI Key: WDKDOCLCEXAAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide is an organic compound that belongs to the class of amides It features a naphthalene ring, an ethyl linker, and a p-tolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Naphthalen-2-yloxyethyl Intermediate: This can be achieved by reacting naphthol with an appropriate ethylating agent under basic conditions.

    Acylation Reaction: The intermediate is then reacted with p-tolylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the ethyl linker.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Naphthalen-2-yloxy)ethyl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(2-(Naphthalen-2-yloxy)ethyl)-N-(m-tolyl)acetamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide is unique due to the specific combination of the naphthalene ring, ethyl linker, and p-tolyl group, which may confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

61293-94-5

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N-(2-naphthalen-2-yloxyethyl)acetamide

InChI

InChI=1S/C21H21NO2/c1-16-7-10-20(11-8-16)22(17(2)23)13-14-24-21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14H2,1-2H3

InChI Key

WDKDOCLCEXAAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC2=CC3=CC=CC=C3C=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.